3-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “3-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide”, similar compounds have been synthesized using various methods . For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of similar compounds features intermolecular hydrogen bonding between N H protons and other counterions . The carbonyl functional groups are antiperiplanar .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the arrangement of intercalated molecules within a layered structure . The intercalated molecules were placed between SO 3 H groups of the host layers .Scientific Research Applications
Glycine Transporter Inhibition
Yamamoto et al. (2016) identified a compound structurally related to 3-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide, which exhibited potent Glycine Transporter 1 (GlyT1) inhibitory activity. This compound showed a favorable pharmacokinetics profile and an increase in the cerebrospinal fluid concentration of glycine in rats, suggesting its potential in central nervous system applications (Yamamoto et al., 2016).
Antitumor Activity
Naito et al. (2005) synthesized compounds related to this compound, which exhibited significant cytotoxicity in vitro and potent antitumor activity against several tumor cells, including human carcinoma. This indicates the compound's relevance in cancer research (Naito et al., 2005).
Corrosion Inhibition
Verma et al. (2016) investigated compounds structurally similar to this compound for their role as corrosion inhibitors. The study found that these compounds exhibited high inhibition efficiency, suggesting potential applications in materials science, particularly in corrosion prevention (Verma et al., 2016).
Metabotropic Glutamate Receptor Antagonism
Cosford et al. (2003) synthesized a compound related to this compound, which acted as a highly selective mGlu5 receptor antagonist. The compound was more potent than previously used agents in the rat fear-potentiated startle model of anxiety, indicating its potential in neurological disorder treatments (Cosford et al., 2003).
Inhibition of Aurora Kinase
A study by ヘンリー,ジェームズ (2006) on a compound structurally similar to this compound demonstrated its potential as an Aurora kinase inhibitor. This suggests possible applications in cancer therapy, as Aurora kinase plays a significant role in the regulation of cell division (ヘンリー,ジェームズ, 2006).
Anti-Angiogenic and DNA Cleavage Activities
Kambappa et al. (2017) researched novel derivatives of this compound and found significant anti-angiogenic and DNA cleavage activities. These properties indicate the compound's potential in cancer research and therapy, particularly in targeting tumor angiogenesis (Kambappa et al., 2017).
Mechanism of Action
Target of Action
Similar compounds such as imatinib are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
Similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby disrupting the signal transduction cascades they regulate .
Biochemical Pathways
The inhibition of tyrosine kinases by similar compounds can affect multiple signaling pathways, leading to changes in cellular functions such as growth, differentiation, metabolism, and apoptosis .
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to disruption of signal transduction cascades, potentially affecting cellular functions such as growth, differentiation, metabolism, and apoptosis .
Properties
IUPAC Name |
3-phenyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c24-20(7-6-17-4-2-1-3-5-17)22-16-18-10-14-23(15-11-18)19-8-12-21-13-9-19/h1-5,8-9,12-13,18H,6-7,10-11,14-16H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTZKQSYSBNNSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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